3-(3,5-Diiodo-4-hydroxybenzoyl)-indole chemical structure and properties
3-(3,5-Diiodo-4-hydroxybenzoyl)-indole chemical structure and properties
An In-depth Technical Guide to 3-(3,5-Diiodo-4-hydroxybenzoyl)-indole: A Bifunctional Scaffold for Modern Drug Discovery
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its presence in a multitude of biologically active compounds.[1][2] This guide focuses on 3-(3,5-Diiodo-4-hydroxybenzoyl)-indole, a synthetic molecule of significant interest due to its unique structural composition. It combines the 3-aroyl-indole core, a known pharmacophore for tubulin inhibition, with a 3,5-diiodo-4-hydroxyphenyl moiety, which bears a striking resemblance to endogenous thyroid hormones.[3][4] We will dissect its chemical properties, propose a robust synthetic strategy, and explore its dual pharmacological potential as both a potent anticancer agent targeting microtubule dynamics and a modulator of metabolic pathways via thyroid hormone receptor interaction. This document is intended for researchers and drug development professionals, providing both foundational knowledge and practical experimental frameworks to investigate this promising compound.
Introduction: The Indole Scaffold in Therapeutics
The indole ring system, a fusion of a benzene and a pyrrole ring, is a fundamental heterocyclic structure in nature and synthetic chemistry.[1] Its planar, 10 π-electron aromatic system allows for diverse chemical interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, making it an ideal framework for binding to a wide range of biological receptors.[5][6] Consequently, indole derivatives have been successfully developed into drugs spanning numerous therapeutic areas, including anti-inflammatory agents (Indomethacin), antiviral compounds, and a vast array of anticancer therapeutics.[7][8] The versatility of the indole scaffold, particularly the reactivity of the C3 position, allows for extensive derivatization, enabling medicinal chemists to fine-tune pharmacological activity and drug-like properties.[6][9]
Molecular Profile of 3-(3,5-Diiodo-4-hydroxybenzoyl)-indole
Chemical Structure and Nomenclature
The molecule consists of an indole ring acylated at the C3 position with a 3,5-diiodo-4-hydroxybenzoyl group.
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IUPAC Name: (1H-indol-3-yl)(4-hydroxy-3,5-diiodophenyl)methanone
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Core Components:
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1H-Indole: The foundational heterocyclic scaffold.
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Carbonyl Bridge: A ketone linker at C3, which is critical for the geometry and electronic properties of many biologically active 3-substituted indoles.[3]
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3,5-Diiodo-4-hydroxyphenyl: A heavily substituted phenyl ring, analogous to thyroid hormone structures.[10]
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Physicochemical Properties
The introduction of two iodine atoms significantly increases the molecular weight and lipophilicity of the molecule, which has profound implications for its solubility, cell permeability, and pharmacokinetic profile.
| Property | Value | Source |
| Molecular Formula | C₁₅H₉I₂NO₂ | Calculated |
| Molecular Weight | 488.95 g/mol | Calculated |
| Appearance | Solid (Predicted) | Inferred |
| XLogP3 | 4.8 (Predicted) | Inferred from similar structures |
| Hydrogen Bond Donors | 2 (indole N-H, phenolic O-H) | Calculated |
| Hydrogen Bond Acceptors | 2 (carbonyl O, hydroxyl O) | Calculated |
Synthesis and Characterization
A logical and efficient synthesis is paramount for the exploration of any new chemical entity. The most direct approach for constructing 3-(3,5-Diiodo-4-hydroxybenzoyl)-indole is via a Friedel-Crafts acylation reaction, a classic and reliable method for attaching acyl groups to electron-rich aromatic systems like indole.[11]
Retrosynthetic Analysis and Proposed Workflow
The synthesis can be envisioned by disconnecting the C-C bond between the indole C3 position and the carbonyl carbon. This reveals indole and a 3,5-diiodo-4-hydroxybenzoyl chloride derivative as the key precursors. The acyl chloride can be readily prepared from commercially available 4-hydroxybenzoic acid.
Caption: Proposed synthetic workflow for 3-(3,5-Diiodo-4-hydroxybenzoyl)-indole.
Detailed Synthetic Protocol: Friedel-Crafts Acylation
Causality: This protocol utilizes a Lewis acid (AlCl₃) to activate the acyl chloride, generating a highly electrophilic acylium ion. The indole, being an electron-rich heterocycle, then acts as a nucleophile, with a strong preference for substitution at the C3 position, to complete the reaction. Anhydrous conditions are critical to prevent quenching of the Lewis acid and hydrolysis of the acyl chloride.
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Preparation of Acyl Chloride: To a stirred solution of 3,5-diiodo-4-hydroxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add a catalytic amount of N,N-dimethylformamide (DMF). Slowly add thionyl chloride (1.2 eq) at 0 °C. Allow the reaction to warm to room temperature and then reflux for 2 hours until gas evolution ceases. Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 3,5-diiodo-4-hydroxybenzoyl chloride, which can be used directly in the next step.
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Acylation Reaction: To a flame-dried flask under an inert nitrogen atmosphere, add anhydrous DCM and aluminum chloride (AlCl₃, 1.5 eq). Cool the suspension to 0 °C.
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Add a solution of 3,5-diiodo-4-hydroxybenzoyl chloride (1.1 eq) in anhydrous DCM dropwise to the AlCl₃ suspension. Stir for 15 minutes.
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Add a solution of indole (1.0 eq) in anhydrous DCM dropwise to the reaction mixture at 0 °C.
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Allow the reaction to stir at room temperature for 12-16 hours. Monitor progress by Thin Layer Chromatography (TLC).
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Workup and Purification: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl. Stir until the layers separate. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford the pure 3-(3,5-Diiodo-4-hydroxybenzoyl)-indole.
Analytical Characterization
The identity and purity of the final compound must be rigorously confirmed using standard analytical techniques:
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¹H and ¹³C NMR: To confirm the chemical structure and connectivity of protons and carbons.
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Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern characteristic of a di-iodinated compound.
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High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Postulated Biological Mechanisms of Action
The unique structure of 3-(3,5-Diiodo-4-hydroxybenzoyl)-indole suggests it may engage with at least two distinct and highly valuable biological targets in drug discovery.
The 3-Aroyl-Indole Motif: A Potent Colchicine-Site Tubulin Inhibitor
A significant body of research has identified 3-aroyl-indoles as potent inhibitors of tubulin polymerization.[3][12] These small molecules typically bind to the colchicine site on β-tubulin, preventing the assembly of microtubules. Microtubules are essential components of the cytoskeleton, playing a critical role in the formation of the mitotic spindle during cell division. Disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis (programmed cell death).[13] This mechanism is the foundation for several successful anticancer drugs, such as vinca alkaloids and taxanes.[14] Compounds with structural similarities, such as OXi8006, have demonstrated potent inhibition of tubulin assembly and cytotoxicity against various cancer cell lines.[12]
The 3,5-Diiodo-4-hydroxyphenyl Moiety: A Thyroid Hormone Analogue
The 3,5-diiodo-4-hydroxyphenyl group is a key structural feature of thyroid hormones. Specifically, it is the core of 3,5-diiodo-L-thyronine (3,5-T2), an endogenous metabolite of the primary thyroid hormone T3.[15][16] Thyroid hormones exert their effects primarily by binding to nuclear thyroid hormone receptors (THRs), of which there are two main isoforms, THRα and THRβ.[10] These receptors act as ligand-activated transcription factors that regulate genes involved in growth, development, and metabolism.
THRβ is highly expressed in the liver and has become a major target for treating metabolic disorders like non-alcoholic steatohepatitis (NASH) and dyslipidemia.[10] Agonists selective for THRβ can lower cholesterol and reduce liver fat without causing the adverse cardiac effects associated with THRα activation.[10] Given its structural mimicry of 3,5-T2, 3-(3,5-Diiodo-4-hydroxybenzoyl)-indole could potentially act as a THRβ agonist.[4]
A Hypothesis of Dual Activity
The compound's structure presents the compelling hypothesis of a dual-acting agent capable of simultaneously inducing cytotoxic and metabolic effects. This could be particularly advantageous in the context of oncology, where cancer cells often exhibit altered metabolic profiles.
Caption: Postulated dual mechanisms of action for the target compound.
Potential Therapeutic Applications
As an Anticancer Agent via Microtubule Disruption
The primary and most probable application is in oncology. Its predicted ability to function as a microtubule-destabilizing agent makes it a candidate for treating various solid tumors and hematological malignancies.[3] An important avenue of investigation would be its efficacy in multi-drug resistant (MDR) cancer cell lines, as some novel tubulin inhibitors have shown the ability to circumvent common resistance mechanisms like P-glycoprotein efflux.[13]
As a Metabolic Modulator via Thyroid Hormone Receptor Interaction
Should the compound demonstrate selective THRβ agonism, it could be explored for the treatment of metabolic diseases. This includes dyslipidemia (high cholesterol), non-alcoholic fatty liver disease (NAFLD), and its more severe form, NASH.[10] A dual-acting compound that also possesses cytotoxic properties could be uniquely positioned to treat hepatocellular carcinoma (liver cancer), a disease often arising from underlying metabolic dysfunction.
Foundational Experimental Protocols
To validate the proposed mechanisms, a series of well-defined in vitro assays are required.
In Vitro Tubulin Polymerization Assay
Trustworthiness: This assay directly measures the compound's effect on the target protein. It includes a positive control (Colchicine or Combretastatin A-4) and a negative control (DMSO vehicle) to ensure the observed effects are specific and not artifacts.
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Reagents: Lyophilized bovine brain tubulin (>99% pure), General Tubulin Buffer (80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9), GTP, test compound, positive/negative controls.
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Procedure: a. Resuspend tubulin in General Tubulin Buffer on ice to a final concentration of 3.0 mg/ml. b. Aliquot the tubulin solution into a pre-chilled 96-well plate. c. Add the test compound (at various concentrations), positive control, or negative control (vehicle) to the wells. d. Initiate polymerization by adding GTP to a final concentration of 1 mM and transferring the plate to a spectrophotometer pre-warmed to 37 °C. e. Measure the change in absorbance at 340 nm every minute for 60 minutes.
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Analysis: An increase in absorbance indicates tubulin polymerization. An inhibitory compound will suppress the rate and extent of this increase. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits polymerization by 50%.
Cell-Based Cytotoxicity Assay (MTT)
Trustworthiness: This assay assesses the downstream effect of target engagement (i.e., cell death). A dose-response curve is generated to determine potency (GI₅₀), and comparing results across multiple cell lines can indicate potential selectivity.
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Cell Lines: A panel of human cancer cell lines (e.g., HeLa (cervical), A549 (lung), K562 (leukemia)).[17]
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Procedure: a. Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight. b. Treat the cells with a serial dilution of the test compound (e.g., from 0.1 nM to 100 µM) for 48-72 hours. c. After the incubation period, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. d. Solubilize the resulting formazan crystals with DMSO or a similar solvent. e. Read the absorbance at 570 nm.
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Analysis: The absorbance is proportional to the number of viable cells. Calculate the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.
Thyroid Hormone Receptor (THR) β Reporter Assay
Trustworthiness: This functional assay specifically measures the activation of the THRβ pathway. The use of a reporter gene provides a quantifiable output directly linked to receptor activation. A known agonist (T3) serves as a positive control.
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System: A host cell line (e.g., HEK293) transiently or stably co-transfected with two plasmids: one expressing the human THRβ protein and another containing a luciferase reporter gene downstream of a thyroid hormone response element (TRE).
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Procedure: a. Seed the transfected cells in 96-well plates. b. Treat the cells with the test compound at various concentrations, a positive control (T3), or a negative control (vehicle). c. Incubate for 24 hours to allow for receptor activation and reporter gene expression. d. Lyse the cells and add a luciferase substrate. e. Measure the resulting luminescence using a luminometer.
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Analysis: An increase in luminescence indicates activation of the THRβ receptor. The data can be used to determine the EC₅₀ (concentration for 50% of maximal activation) and the maximal efficacy relative to T3.
Conclusion and Future Directions
3-(3,5-Diiodo-4-hydroxybenzoyl)-indole represents a molecule of high interest at the intersection of oncology and metabolic disease research. Its rational design, based on the hybridization of two potent pharmacophores, provides a strong basis for its dual-mechanism hypothesis. The immediate research priorities should be to execute the foundational protocols described herein to first confirm its activity as a tubulin polymerization inhibitor and then to rigorously assess its potential as a THRβ modulator. Subsequent studies could involve cell cycle analysis by flow cytometry, immunofluorescence microscopy to visualize microtubule disruption, and in vivo studies in mouse xenograft models or models of metabolic disease. The exploration of this and similar scaffolds could unveil novel therapeutic agents with unique, multi-faceted mechanisms of action.
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